molecular formula C14H20N4O4S B6664884 1-[2-[(4-Ethylthiadiazole-5-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid

1-[2-[(4-Ethylthiadiazole-5-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid

Cat. No.: B6664884
M. Wt: 340.40 g/mol
InChI Key: NKLWIIHWPIEDPZ-UHFFFAOYSA-N
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Description

1-[2-[(4-Ethylthiadiazole-5-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(4-Ethylthiadiazole-5-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethylamine with carbon disulfide and hydrazine hydrate under reflux conditions to form 4-ethylthiadiazole.

    Acylation: The 4-ethylthiadiazole is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to form 4-ethylthiadiazole-5-carbonyl chloride.

    Amidation: The carbonyl chloride is reacted with methylamine to form the corresponding amide.

    Coupling with Piperidine: The amide is then coupled with piperidine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(4-Ethylthiadiazole-5-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives

    Reduction: Reduced alcohol derivatives

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

1-[2-[(4-Ethylthiadiazole-5-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and infections.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-[(4-Ethylthiadiazole-5-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, while the piperidine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[(4-Methylthiadiazole-5-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid
  • 1-[2-[(4-Propylthiadiazole-5-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid
  • 1-[2-[(4-Butylthiadiazole-5-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid

Uniqueness

1-[2-[(4-Ethylthiadiazole-5-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid is unique due to the presence of the ethyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[2-[(4-ethylthiadiazole-5-carbonyl)-methylamino]acetyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-3-10-12(23-16-15-10)13(20)17(2)8-11(19)18-6-4-5-9(7-18)14(21)22/h9H,3-8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLWIIHWPIEDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)N(C)CC(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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